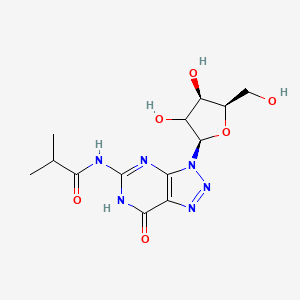
trans-Hydroxy Glimepiride-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Hydroxy Glimepiride-d4: is a deuterium-labeled derivative of trans-Hydroxy Glimepiride. It is a stable isotope compound where hydrogen atoms are replaced with deuterium. This labeling is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Hydroxy Glimepiride-d4 involves the deuteration of trans-Hydroxy GlimepirideThe reaction conditions often involve the use of a palladium or platinum catalyst under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: trans-Hydroxy Glimepiride-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent form, trans-Hydroxy Glimepiride.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Chemistry: trans-Hydroxy Glimepiride-d4 is used as a tracer in chemical research to study reaction mechanisms and pathways. Its stable isotope labeling allows for precise quantitation and tracking of the compound in complex chemical systems .
Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme interactions. Its deuterium labeling provides insights into the metabolic stability and biotransformation of the compound .
Medicine: The compound is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. It helps in identifying metabolic hotspots and potential drug-drug interactions .
Industry: In the pharmaceutical industry, this compound is used in the development and optimization of drug formulations. Its stable isotope labeling aids in the accurate measurement of drug concentrations and bioavailability .
Mecanismo De Acción
trans-Hydroxy Glimepiride-d4 exerts its effects by interacting with specific molecular targets. The primary mechanism involves the inhibition of ATP-sensitive potassium channels on pancreatic beta cells. This inhibition leads to the depolarization of the cell membrane, resulting in the release of insulin. The deuterium labeling does not alter the fundamental mechanism of action but provides a means to study the pharmacokinetics and metabolic profiles more accurately .
Comparación Con Compuestos Similares
trans-Hydroxy Glimepiride: The non-deuterated form of trans-Hydroxy Glimepiride-d4.
cis-Hydroxy Glimepiride: A stereoisomer of trans-Hydroxy Glimepiride with different spatial arrangement of atoms.
Glimepiride: The parent compound from which trans-Hydroxy Glimepiride is derived .
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This labeling distinguishes it from other similar compounds and makes it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C24H34N4O6S |
|---|---|
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide |
InChI |
InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31)/i12D2,13D2 |
Clave InChI |
YUNQMQLWOOVHKI-IDPVZSQYSA-N |
SMILES isomérico |
[2H]C([2H])(C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCC(CC2)CO)C([2H])([2H])NC(=O)N3CC(=C(C3=O)CC)C |
SMILES canónico |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12403365.png)


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B12403389.png)
![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)



